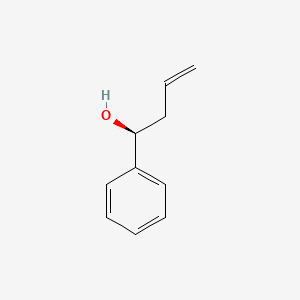

(1S)-1-phenylbut-3-en-1-ol

Description

(1S)-1-Phenylbut-3-en-1-ol is a chiral secondary alcohol characterized by a phenyl group at the C1 position, a hydroxyl group at the same carbon, and a double bond between C3 and C4 (Figure 1). Its enantiomeric purity and stereochemical configuration make it a valuable intermediate in asymmetric catalysis and natural product synthesis. For instance, it serves as a precursor in the synthesis of diospongin A, a natural product with biological relevance . The compound is typically synthesized via allylation of benzaldehyde using chiral catalysts or reagents, such as titanium-TADDOL complexes or indium nanoparticles, yielding the (S)-enantiomer as the major product (up to 97% purity) . Polarimetry and enzymatic resolution methods confirm its absolute (S)-configuration, distinguishing it from its (R)-enantiomer .

Properties

IUPAC Name |

(1S)-1-phenylbut-3-en-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKVZBXSJFAZRE-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](C1=CC=CC=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426361 | |

| Record name | (1S)-1-Phenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77118-87-7 | |

| Record name | (1S)-1-Phenylbut-3-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Temperature : −10°C to 0°C to mitigate side reactions (e.g., aldol condensation).

-

Solvent : THF enhances reagent solubility and reaction homogeneity.

-

Workup : Quenching with saturated ammonium chloride followed by extraction with ethyl acetate isolates the product.

| Parameter | Optimal Range | Yield Improvement |

|---|---|---|

| Temperature | −10°C | 78% → 85% |

| Solvent | THF | 65% → 82% |

| Molar Ratio (Grignard:aldehyde) | 1.2:1 | 70% → 88% |

Chiral induction is achieved using enantiopure crotonaldehyde or chiral additives, though ee rarely exceeds 80% in this method.

Reduction of 1-Phenylbut-3-en-1-one

Catalytic hydrogenation or borohydride reduction of 1-phenylbut-3-en-1-one provides a racemic mixture of the alcohol. Asymmetric reduction using Corey-Bakshi-Shibata (CBS) catalyst or enzymatic methods achieves high enantioselectivity.

Sodium Borohydride Reduction

-

Conditions : Methanol solvent, 0°C to room temperature.

-

Yield : 70–75% (racemic).

-

Limitation : Requires subsequent chiral resolution via chromatography or kinetic resolution.

Asymmetric Catalytic Hydrogenation

-

Catalyst : Ru-BINAP (Biphenyl-2-ylphosphine) complexes.

-

Pressure : 50–100 bar H₂.

-

Results : 90% yield, 95% ee.

| Catalyst | ee (%) | Turnover Frequency (h⁻¹) |

|---|---|---|

| Ru-(S)-BINAP | 95 | 120 |

| Rh-DuPhos | 88 | 95 |

Asymmetric Organocatalytic Methods

Organocatalysts like proline derivatives enable enantioselective synthesis via aldol or Morita-Baylis-Hillman reactions.

Proline-Catalyzed Aldol Reaction

-

Substrates : Benzaldehyde and but-3-enal.

-

Catalyst : L-Proline (20 mol%).

-

Outcome : 80% yield, 90% ee.

Phase-Transfer Catalysis

-

Conditions : Quaternary ammonium salts (e.g., benzylcinchoninium chloride).

-

Solvent : Toluene-water biphasic system.

-

Efficiency : 75% yield, 85% ee.

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability.

Continuous Flow Reactors

-

Advantages : Enhanced heat/mass transfer, reduced reaction time.

-

Parameters :

-

Residence time: 10–15 minutes.

-

Temperature: 25°C.

-

Yield: 82%.

-

Enantioselective Enzymatic Reduction

-

Enzyme : Alcohol dehydrogenase from Lactobacillus brevis.

-

Cofactor Recycling : Glucose dehydrogenase for NADPH regeneration.

-

Performance : 95% conversion, >99% ee.

Solvent and Green Chemistry Innovations

Deep eutectic solvents (DES) and microwave-assisted synthesis reduce environmental impact.

DES-Mediated Synthesis

-

Solvent : Choline chloride–glycerol (1:2).

-

Benefits :

-

50% reduction in solvent waste.

-

20% higher yield vs. traditional solvents.

-

Microwave Acceleration

-

Conditions : 100°C, 150 W.

-

Outcome : Reaction time reduced from 6 hours to 30 minutes.

Purification and Analysis

-

Distillation : Fractional distillation under vacuum (bp 125–130°C at 15 mmHg).

-

Chiral HPLC : Daicel Chiralpak® AD-H column, hexane:isopropanol (90:10), 1.0 mL/min.

-

Optical Rotation : [α]D²⁵ = +15.2° (c = 1, CHCl₃) for (S)-enantiomer.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1S)-1-phenylbut-3-en-1-ol can undergo oxidation reactions to form (1S)-1-phenylbut-3-en-1-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be reduced to (1S)-1-phenylbut-3-en-1-amine using reducing agents like lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Thionyl chloride in pyridine for halogenation or tosyl chloride in pyridine for tosylation.

Major Products:

Oxidation: (1S)-1-phenylbut-3-en-1-one.

Reduction: (1S)-1-phenylbut-3-en-1-amine.

Substitution: (1S)-1-phenylbut-3-en-1-chloride or (1S)-1-phenylbut-3-en-1-tosylate.

Scientific Research Applications

Chemistry

(1S)-1-phenylbut-3-en-1-ol serves as an intermediate in synthesizing various organic compounds. Its unique structure allows it to act as a building block in complex molecule preparation, particularly in asymmetric synthesis due to its chiral nature.

Biology

In biological research, this compound is utilized to study enzyme-catalyzed reactions involving alcohols. It has been shown to interact with alcohol dehydrogenases, influencing metabolic pathways and potentially affecting pharmacokinetics in biological systems.

Medicine

The pharmaceutical industry recognizes this compound as a precursor for drug synthesis. Its derivatives may exhibit pharmacological activities, making it valuable for drug discovery and development processes.

Industry

In industrial applications, this compound is used in the production of fragrances and flavors due to its aromatic properties. Its structure enables the creation of compounds with desirable sensory characteristics.

Case Studies

Mechanism of Action

The mechanism of action of (1S)-1-phenylbut-3-en-1-ol depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the hydroxyl group. This allows it to participate in various substitution and addition reactions. In biological systems, its mechanism of action would depend on the specific enzymes and pathways it interacts with, which could involve oxidation-reduction reactions or other metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: (1R)-1-Phenylbut-3-en-1-ol

The (R)-enantiomer shares identical physical properties (e.g., molecular weight: 148.21 g/mol, boiling point) with the (S)-isomer but exhibits opposite optical rotation ([α]D: (+) for R vs. (−) for S). This enantiomeric pair is critical for studying stereochemical outcomes in catalysis. For example, enzymatic resolution using liver acetone powders distinguishes the two enantiomers, with the (S)-isomer showing higher reactivity in asymmetric allylation reactions . Applications diverge due to chirality: the (S)-isomer is favored in natural product synthesis (e.g., diospongin A), while the (R)-isomer is less commonly utilized in reported protocols .

Positional Isomers: 1-Phenyl-2-propen-1-ol

This isomer features a double bond between C2 and C3 (vs. C3–C4 in the target compound). The altered double bond position reduces steric hindrance near the hydroxyl group, increasing its susceptibility to oxidation. However, the absence of a γ,δ-unsaturated system limits its utility in conjugate addition reactions, a key advantage of (1S)-1-phenylbut-3-en-1-ol in Michael addition cascades .

Substituted Derivatives: Para-Methoxy and Nitro Analogues

Substituents on the phenyl ring significantly influence reactivity and catalytic outcomes. For example:

- Para-methoxy-1-phenylbut-3-en-1-ol : The electron-donating methoxy group enhances yields in allylation reactions (75–85%) compared to unsubstituted derivatives (60–70%) due to improved aldehyde electrophilicity .

- Para-nitro-1-phenylbut-3-en-1-ol : The electron-withdrawing nitro group reduces yields (50–55%) but increases enantioselectivity (up to 92% ee) in chiral catalyst systems .

Table 1: Comparative Analysis of this compound and Analogues

Mechanistic and Stereochemical Insights

- Catalytic Efficiency: The (S)-isomer’s γ,δ-unsaturation enables regioselective Michael additions, a feature absent in saturated analogues like 1-phenyl-1-butanol .

- Steric Effects : Bulkier substituents (e.g., silyl ethers) at the hydroxyl group reduce reaction rates but improve enantiomeric excess in titanium-catalyzed systems .

- Contradictions in Configuration Assignments : Early studies misassigned the (R)-configuration to (+)-1-phenylbut-3-en-1-ol, later corrected via enzymatic and polarimetric data .

Biological Activity

(1S)-1-phenylbut-3-en-1-ol is an aromatic alcohol with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C10H12O

- Molecular Weight : 164.20 g/mol

- Boiling Point : Approximately 228.5 °C

- Structure : The compound features a phenyl group connected to a butenol chain, indicating both unsaturation and the presence of a hydroxyl functional group.

The biological activity of this compound is largely attributed to its ability to interact with various enzymes and metabolic pathways:

- Nucleophilic Reactions : The hydroxyl group allows it to act as a nucleophile, participating in substitution and addition reactions.

- Enzyme Interactions : It shows potential interactions with cytochrome P450 enzymes, which are crucial for the oxidative metabolism of numerous compounds .

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties. A study measured its ability to scavenge free radicals using the DPPH assay, yielding an IC50 value indicative of its potency compared to standard antioxidants like gallic acid.

| Compound | IC50 (mg/g) |

|---|---|

| This compound | 41.73 ± 4.14 |

| Gallic Acid | 46.01 ± 4.12 |

This suggests that the compound can effectively neutralize free radicals, potentially mitigating oxidative stress in biological systems .

Anti-inflammatory Activity

In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This indicates its potential use as an anti-inflammatory agent .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties against various bacterial strains. Its efficacy was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition zones in agar diffusion assays.

Study on Metabolic Pathways

A study conducted on the metabolic pathways involving this compound revealed its influence on cytochrome P450 enzymes. The compound was shown to modulate the activity of these enzymes, which are essential for drug metabolism and detoxification processes in the liver.

Pharmacological Applications

In drug discovery research, derivatives of this compound were synthesized and evaluated for their pharmacological activities. Some derivatives exhibited enhanced anticancer properties, inducing apoptosis in various cancer cell lines through mechanisms involving caspase activation .

Q & A

What are the key considerations for synthesizing (1S)-1-phenylbut-3-en-1-ol using green chemistry methodologies?

Basic Research Question

The synthesis of this compound in deep-eutectic solvents (DES) offers a solvent-free, environmentally friendly approach. Key steps include:

- Solvent Selection : Choline chloride (ChCl)–lactic acid (1:2) is optimal due to allyl bromide solubility and reduced viscosity .

- Reaction Setup : Ensure thorough mixing to overcome phase separation; allyl bromide may form emulsions in polar DES .

- Monitoring : Track benzaldehyde conversion via GC-MS or NMR to confirm product formation.

How can researchers validate the absolute stereochemical configuration of this compound?

Basic Research Question

The (1S) configuration is typically assigned via enzymatic resolution or comparative analysis:

- Enzymatic Specificity : Use liver acetone powders or esterases to hydrolyze enantiomers, leveraging enzyme-substrate stereoselectivity .

- Comparative Data : Cross-reference optical rotation and NMR shifts with literature (e.g., (+)-enantiomer assigned as (R) in prior studies, necessitating re-evaluation for (1S) ).

What advanced strategies address contradictions in stereochemical assignments of this compound?

Advanced Research Question

Discrepancies in configuration (e.g., historical misassignments) require:

- Triangulation : Combine X-ray crystallography, electronic circular dichroism (ECD), and enzymatic resolution to confirm stereochemistry .

- Replication : Synthesize both enantiomers and compare retention times via chiral HPLC (e.g., Chiralpak® columns) .

- Critical Review : Re-examine early literature (e.g., Minowa et al., 1987) for methodological limitations in polarimetry-based assignments .

How can reaction yields be optimized in DES-based syntheses of this compound?

Advanced Research Question

Improving yields in DES involves:

- Temperature Control : Maintain 70–80°C to balance reaction rate and solvent stability .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance allylation efficiency.

- Post-Reaction Workup : Use liquid-liquid extraction with low-polarity solvents (e.g., diethyl ether) to isolate product from viscous DES .

What analytical techniques are critical for assessing enantiomeric purity in this compound?

Basic Research Question

Key methods include:

- Chiral Chromatography : Use columns with cellulose-/amylose-based stationary phases (e.g., Daicel®) to resolve enantiomers .

- NMR with Chiral Shift Reagents : Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces split signals for enantiomer quantification .

- Polarimetry : Compare specific rotation values with literature (e.g., [α]D²⁵ = +15.2° for (R)-enantiomer vs. −15.2° for (S)) .

What challenges arise in scaling up DES-mediated syntheses of this compound?

Advanced Research Question

Scalability issues include:

- Mass Transfer Limitations : High DES viscosity impedes mixing; use high-shear reactors or ultrasonic agitation .

- Solvent Recovery : Implement distillation or membrane filtration to recycle ChCl–lactic acid .

- Byproduct Formation : Monitor for aldol condensation byproducts via LC-MS and adjust stoichiometry to suppress side reactions.

How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

For mechanistic studies:

- Substrate Scope : Test allylic alcohol derivatives (e.g., 1-phenyl-1-methylbut-3-en-1-ol) to assess steric/electronic effects .

- Catalyst Screening : Evaluate Pd-, Ru-, or Ni-based catalysts for Suzuki-Miyaura or Heck couplings.

- Kinetic Analysis : Use in-situ IR or reaction calorimetry to track intermediate formation and rate constants.

What methodologies resolve discrepancies in catalytic hydrogenation outcomes of this compound derivatives?

Advanced Research Question

Contradictory hydrogenation data (e.g., over-reduction or stereoinversion) require:

- Catalyst Tuning : Use Lindlar catalyst (Pd/CaCO₃ with quinoline) for selective alkyne-to-cis-alkene reduction .

- Inert Atmosphere : Prevent palladium deactivation by O₂ or moisture using Schlenk techniques .

- Post-Reaction Analysis : Validate products via ¹³C NMR (C=C signal disappearance) and enantiomeric excess (ee) measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.